molecular formula C23H22N4O2 B10950461 N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-phenyl-1,2-oxazole-3-carboxamide

N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-phenyl-1,2-oxazole-3-carboxamide

Cat. No.: B10950461
M. Wt: 386.4 g/mol
InChI Key: HKVXYTVVDKURTP-UHFFFAOYSA-N
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Description

N-[3,5-DIMETHYL-1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-5-PHENYL-3-ISOXAZOLECARBOXAMIDE is a complex organic compound that features a pyrazole ring, an isoxazole ring, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,5-DIMETHYL-1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-5-PHENYL-3-ISOXAZOLECARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the pyrazole ring through the reaction of a hydrazine derivative with a 1,3-diketone. The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene. The final step involves coupling the pyrazole and isoxazole intermediates under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps to improve reaction efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-[3,5-DIMETHYL-1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-5-PHENYL-3-ISOXAZOLECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[3,5-DIMETHYL-1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-5-PHENYL-3-ISOXAZOLECARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[3,5-DIMETHYL-1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-5-PHENYL-3-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the enzyme’s active site, forming stable interactions through hydrogen bonding, van der Waals forces, and hydrophobic interactions. This inhibition can lead to downstream effects on cellular pathways, ultimately affecting cell function and viability.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dimethyl-1-(4-methylbenzyl)piperazine
  • 4-Amino-3,5-dimethyl-1-(4-methylbenzyl)-4H-1,2,4-triazol-1-ium

Uniqueness

N-[3,5-DIMETHYL-1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-5-PHENYL-3-ISOXAZOLECARBOXAMIDE is unique due to its combination of a pyrazole and an isoxazole ring, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C23H22N4O2

Molecular Weight

386.4 g/mol

IUPAC Name

N-[3,5-dimethyl-1-[(4-methylphenyl)methyl]pyrazol-4-yl]-5-phenyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C23H22N4O2/c1-15-9-11-18(12-10-15)14-27-17(3)22(16(2)25-27)24-23(28)20-13-21(29-26-20)19-7-5-4-6-8-19/h4-13H,14H2,1-3H3,(H,24,28)

InChI Key

HKVXYTVVDKURTP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=C(C(=N2)C)NC(=O)C3=NOC(=C3)C4=CC=CC=C4)C

Origin of Product

United States

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